(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid
Description
(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid is a chiral indene derivative characterized by a bicyclic indanone core substituted with three methyl groups (at positions 2, 4, and 6), a ketone group at position 3, and an acetic acid moiety at position 4. The (R)-configuration at the C2 position distinguishes it from its enantiomer and structural analogs.
Key structural features include:
Properties
CAS No. |
52528-78-6 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-[(2R)-2,4,6-trimethyl-3-oxo-1,2-dihydroinden-5-yl]acetic acid |
InChI |
InChI=1S/C14H16O3/c1-7-4-10-5-8(2)14(17)13(10)9(3)11(7)6-12(15)16/h4,8H,5-6H2,1-3H3,(H,15,16)/t8-/m1/s1 |
InChI Key |
UYEZJDNVWNIIKS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
5-Methoxy-1-indanone is a common precursor in related indene derivative syntheses, prepared by oxidation of 2,3-dihydro-5-methoxy-1H-indene using chromic anhydride in aqueous glacial acetic acid. This step introduces the keto functionality at the 1-position.
The methyl substituents at positions 2, 4, and 6 can be introduced via directed alkylation reactions or by employing appropriately substituted starting materials.
Functional Group Modifications
Dimethylation of the methoxy group and protection of the carboxylic acid by esterification are performed to stabilize the intermediate and facilitate further reactions.
Formation of 2-chloroethyl ether derivatives followed by reaction with nucleophiles such as imidazole and final hydrolysis steps are used in related syntheses to introduce additional functional groups or to modify the side chain.
Stereochemical Control
The chiral center at the 2-position (R configuration) is controlled by the choice of starting materials and reaction conditions, often employing chiral catalysts or resolution techniques to achieve enantiomeric purity.
Reduction and elimination reactions are carefully controlled to maintain the desired stereochemistry and oxidation state of the keto group.
Alternative Synthetic Routes
Indene derivatives with similar substitution patterns have been synthesized via nitration, reduction, elimination, and etherification sequences starting from commercially available indene or indanone compounds.
For example, nitration of 1-indanone followed by reduction of the carbonyl group, elimination to form the indene double bond, and subsequent alkylation or etherification allow for the introduction of methyl and other alkyl substituents.
Coupling of hydrophobic indene moieties with hydrophilic segments via amide or ester linkages is a strategy used to create biologically active derivatives, which may be adapted for the target compound.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Oxidation of 2,3-dihydro-5-methoxy-1H-indene | Chromic anhydride, glacial acetic acid aqueous solution | Ambient to reflux | Formation of 5-methoxy-1-indanone |
| 2 | Cyanohydrin formation | Trimethylsilylcyanide, Lewis acid catalyst (BF3·OEt2, ZnI2, AlCl3) | 70–120 °C | Cyanohydrin intermediate |
| 3 | Hydrolysis | Acidic or basic aqueous conditions | Ambient to mild heating | 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid |
| 4 | Dimethylation of methoxy group | Methylating agents (e.g., methyl iodide) | Standard alkylation conditions | Protection/modification of methoxy group |
| 5 | Esterification (carboxylic acid protection) | Alcohol, acid catalyst | Reflux | Formation of ester-protected intermediates |
| 6 | Ether formation | 2-chloroethyl ether formation reagents | Standard nucleophilic substitution | Introduction of ether side chains |
| 7 | Hydrolysis | Acid or base hydrolysis | Ambient to reflux | Final deprotection to yield carboxylic acid |
Research Discoveries and Analytical Insights
The process described in patent US4843165A highlights the advantage of handling crude materials at high purity to achieve elevated yields in the synthesis of indene carboxylic acid derivatives.
Lewis acid catalysis in cyanohydrin formation is critical for reaction efficiency and selectivity.
The stereochemical integrity of the (R)-configuration is maintained through controlled reaction conditions and choice of reagents.
Modifications on the indene ring, such as methylation patterns, influence both the chemical reactivity during synthesis and the biological activity of the final compound.
Synthetic analogues of indene derivatives have shown promise as retinoic acid receptor α agonists, indicating potential pharmaceutical applications for compounds structurally related to this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key differences between the target compound and structurally related derivatives:
Biological Activity
(R)-2,4,6-Trimethyl-3-oxo-2,3-dihydro-1H-indene-5-acetic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- IUPAC Name : 2-[(2R)-2,4,6-trimethyl-3-oxo-1,2-dihydroinden-5-yl]acetic acid
- Molecular Formula : C14H16O3
- CAS Number : 64984-77-6
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidant activity can be evaluated through various assays such as DPPH and ABTS.
The DPPH assay measures the ability of the compound to scavenge free radicals, while the ABTS assay assesses the compound's capacity to neutralize another type of radical. The results indicate that this compound has a moderate antioxidant effect compared to standard antioxidants like butylated hydroxytoluene (BHT).
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The findings suggest that the compound possesses notable antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 |
These results demonstrate its effectiveness in inhibiting the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies.
Case Studies and Research Findings
-
Study on Antioxidant and Antimicrobial Properties :
A study published in Molecules explored various natural compounds and their biological activities. It highlighted that this compound exhibited significant antioxidant and antimicrobial activities compared to other compounds derived from natural sources . -
Isolation from Natural Sources :
Another investigation focused on isolating this compound from plant sources and assessing its biological activities. The study concluded that the extraction methods significantly influenced the yield and activity of the compound . -
Comparative Analysis with Other Compounds :
A comparative study indicated that while this compound showed promising results in both antioxidant and antimicrobial assays, it was less effective than some synthetic antioxidants but comparable to certain natural antioxidants .
Q & A
Q. Methodological Answer :
X-ray Diffraction : Grow single crystals via slow evaporation in solvents like ethanol or DCM. Collect data using a Bruker SMART CCD diffractometer (Cu-Kα radiation) .
Structure Solution : Use direct methods (e.g., SHELXD) for phase determination .
Refinement : Employ SHELXL for least-squares refinement, adjusting parameters like thermal displacement and hydrogen bonding. A typical R-factor < 0.10 is acceptable .
Hydrogen Bonding Analysis : Identify non-classical C–H⋯O interactions to explain packing motifs .
Q. Methodological Answer :
Assay Validation :
- Ensure consistent cell lines (e.g., pancreatic cancer models) and collagen concentration for DDR1 activation .
- Use orthogonal assays (e.g., kinase activity vs. cellular migration).
Compound Integrity :
- Verify purity (>95%) via HPLC and ¹H/¹³C NMR.
- Test stability under assay conditions (pH, temperature) .
Mechanistic Follow-up :
Q. Methodological Answer :
Core Modifications :
- Replace methyl groups with halogens or methoxy to assess steric/electronic effects.
- Modify the acetic acid group to esters or amides for solubility studies .
Biological Testing :
- Screen derivatives against kinase panels (e.g., DDR1, DDR2) and cancer cell lines (e.g., Panc-1).
- Use molecular docking (e.g., AutoDock Vina) to predict binding to DDR1’s ATP pocket .
Data Analysis :
- Apply multivariate statistics to correlate substituent properties (Hammett σ, logP) with activity.
Q. Methodological Answer :
Batch Comparison :
- Acquire high-resolution ¹H/¹³C NMR spectra (500 MHz+) in deuterated DMSO or CDCl₃.
- Check for solvent impurities or residual catalysts (e.g., BF₃ traces) .
Structural Isomers :
- Use NOESY to distinguish between regioisomers (e.g., 5- vs. 6-acetic acid substitution).
Quantitative Analysis :
- Employ LC-MS to detect trace byproducts (e.g., diastereomers or oxidation products).
Q. Methodological Answer :
Chromatography :
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%).
- Chiral HPLC to confirm enantiomeric excess .
Spectroscopy :
- FT-IR to verify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Stability Testing :
Q. Methodological Answer :
DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ketone reactivity) .
Molecular Dynamics (MD) :
- Simulate binding to DDR1 (PDB: 4BKJ) over 100 ns to assess protein-ligand stability.
ADMET Prediction :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
